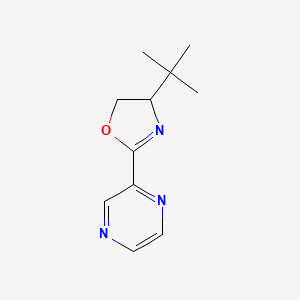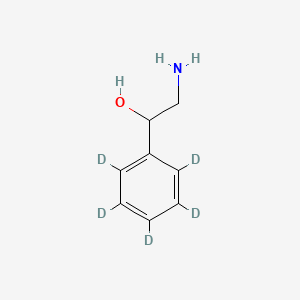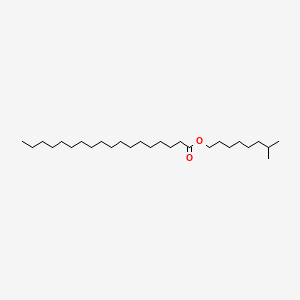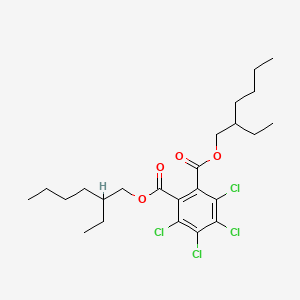
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester: is a chemical compound that belongs to the class of phthalates. It is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is known for its ability to impart desirable physical properties to polyvinyl chloride (PVC) and other polymers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester typically involves the esterification of 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro- with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated to the desired temperature. The reaction mixture is then passed through a series of distillation columns to separate the product from unreacted starting materials and by-products. The final product is purified to meet the required specifications for its intended applications.
化学反应分析
Types of Reactions: 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro- and 2-ethylhexanol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro- and 2-ethylhexanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Substituted benzene derivatives.
科学研究应用
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester has several scientific research applications, including:
Chemistry: Used as a plasticizer in the study of polymer properties and behavior.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its impact on human health.
Industry: Widely used in the production of flexible PVC products, including cables, flooring, and medical devices.
作用机制
The mechanism of action of 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester involves its interaction with the polymer matrix, where it acts as a plasticizer. By embedding itself between the polymer chains, it reduces intermolecular forces, increasing the flexibility and workability of the material. In biological systems, it may interact with hormone receptors, leading to potential endocrine-disrupting effects.
相似化合物的比较
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications.
Diisononyl phthalate (DINP): Used as a plasticizer with lower volatility and better performance in certain applications.
Diisodecyl phthalate (DIDP): Known for its high molecular weight and low volatility, making it suitable for high-temperature applications.
Uniqueness: 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester is unique due to the presence of chlorine atoms on the benzene ring, which can influence its chemical reactivity and physical properties. This compound’s specific structure allows it to impart distinct characteristics to the materials it is used in, making it valuable in specialized applications.
属性
CAS 编号 |
34832-88-7 |
|---|---|
分子式 |
C24H34Cl4O4 |
分子量 |
528.3 g/mol |
IUPAC 名称 |
bis(2-ethylhexyl) 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H34Cl4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
InChI 键 |
BELGUQVGZMFEAQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OCC(CC)CCCC |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






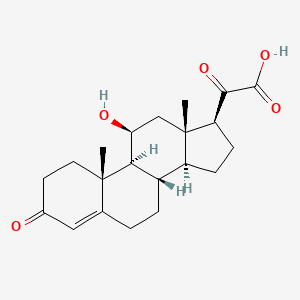
![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)



